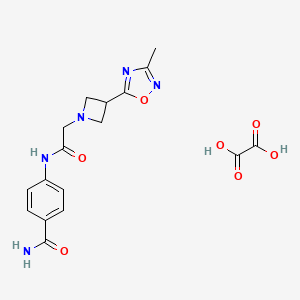
4-(2-(3-(3-甲基-1,2,4-恶二唑-5-基)氮杂环丁烷-1-基)乙酰胺基)苯甲酰胺草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a benzamide moiety
科学研究应用
- 抗癌特性: 一些恶二唑衍生物已显示出有希望的抗癌活性。 研究人员由于它们抑制癌细胞生长的能力而研究了它们作为化学治疗剂的潜力 .
- 血管扩张剂: 某些恶二唑化合物表现出血管扩张作用,这可能有利于与血管收缩相关的疾病 .
- 抗惊厥剂: 恶二唑已被研究用于其抗惊厥特性,旨在开发用于癫痫管理的新药 .
- 抗糖尿病药: 含有恶二唑部分的化合物通过降低血糖水平显示出抗糖尿病活性 .
- 高能行为: 恶二唑,尤其是 1,2,5-区域异构体(也称为呋喃嗪),可用作潜在的高能核心材料。 它们的衍生物表现出良好的氧平衡和正的生成热 .
- 高能材料: 研究人员已经探索了恶二唑在高能材料中的应用,例如推进剂和炸药 .
- 芳香连接体: 恶二唑可以在分子设计中充当扁平的芳香连接体。 它们允许在特定位置放置取代基,使其在材料科学中非常有价值 .
- 药物设计: 恶二唑环中存在两个碳原子允许不同的取代模式。 研究人员设计并合成了广泛的化合物,用于药物应用,包括抗糖尿病药物和其他治疗剂 .
- 一些恶二唑衍生物已显示出抗真菌特性。 已经针对炭疽菌、灰霉病菌和立枯丝核菌等真菌病原体进行了评估 .
医药化学
高能材料
材料科学
药物应用
抗真菌活性
晶体密度
作用机制
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds often target key enzymes or proteins in the pathogen’s life cycle, disrupting their normal function and inhibiting the pathogen’s growth or replication .
Mode of Action
1,2,4-oxadiazoles generally interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . The nitrogen atom has been found to be a stronger hydrogen bond acceptor than oxygen . This interaction can disrupt the normal function of the target, leading to the desired therapeutic effect.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple pathways . The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of pathogen growth or replication .
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that the compound may lead to the inhibition of pathogen growth or replication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) in toluene.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as azetidine-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate can undergo various chemical reactions, including:
Reduction: The azetidine ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂) in the presence of a
属性
IUPAC Name |
4-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3.C2H2O4/c1-9-17-15(23-19-9)11-6-20(7-11)8-13(21)18-12-4-2-10(3-5-12)14(16)22;3-1(4)2(5)6/h2-5,11H,6-8H2,1H3,(H2,16,22)(H,18,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDOVOJHWYEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)
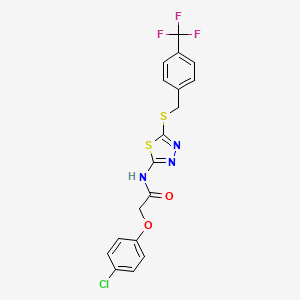
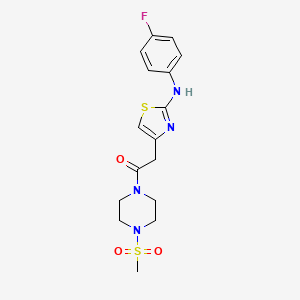
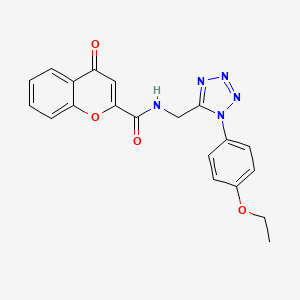


![2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)
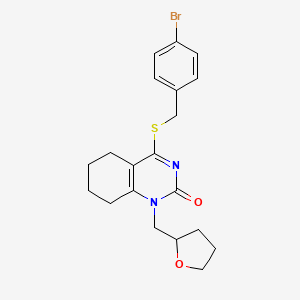
![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2494177.png)
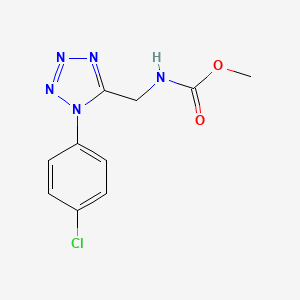
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)
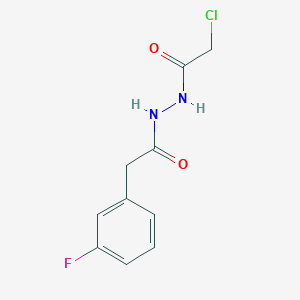
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide](/img/structure/B2494186.png)
